Acetoxymaleic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19064-79-0 |
|---|---|
Molecular Formula |
C6H4O5 |
Molecular Weight |
156.09 g/mol |
IUPAC Name |
(2,5-dioxofuran-3-yl) acetate |
InChI |
InChI=1S/C6H4O5/c1-3(7)10-4-2-5(8)11-6(4)9/h2H,1H3 |
InChI Key |
QTMGBAXRKVVQDZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=O)OC1=O |
Canonical SMILES |
CC(=O)OC1=CC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Acetoxymaleic Anhydride
Established Preparative Routes
The preparation of acetoxymaleic anhydride (B1165640) can be achieved through established chemical synthesis from specific precursor compounds and via the thermal decomposition of more complex molecules.
Chemical Synthesis from Precursor Compounds
The synthesis of acetoxymaleic anhydride has been successfully accomplished starting from precursor compounds such as oxaloacetic acid and through the condensation of acetate (B1210297) and oxalate (B1200264) esters.
One established method involves the treatment of oxaloacetic acid with acetyl chloride. rsc.org A detailed procedure for a labeled version of the compound provides insight into the general synthetic strategy. Specifically, [4-¹⁴C]this compound has been synthesized by the condensation of ethyl [1-¹⁴C]acetate with diethyl oxalate. The resulting product is then hydrolyzed to yield [4-¹⁴C]oxaloacetic acid, which is subsequently treated with acetyl chloride in a pyridine-benzene solvent system at 0°C to afford the final labeled this compound. rsc.org This sequence is adaptable for the synthesis of the unlabeled compound.
A summary of the precursors and key reagents for the chemical synthesis of this compound is presented below.
| Precursor Compound | Key Reagents | Product |
| Oxaloacetic acid | Acetyl chloride, Pyridine-Benzene | This compound |
| Ethyl acetate and Diethyl oxalate | 1. Condensation 2. Hydrolysis 3. Acetyl chloride | This compound |
Pyrolytic Elimination Pathways from Complex Precursors
This compound is a known intermediate in the pyrolysis of more complex molecules, most notably diacetyltartaric anhydride. rsc.orgrsc.org The thermal decomposition of diacetyltartaric anhydride at elevated temperatures proceeds via the elimination of acetic acid to form this compound. electronicsandbooks.com However, this compound itself is thermally labile and, under the pyrolytic conditions required for its formation from diacetyltartaric anhydride (typically 230-250°C), it does not accumulate in significant quantities as it rapidly decomposes further to produce carbon suboxide. rsc.org
The synthesis of diacetyl-d-tartaric anhydride, the precursor to this compound via pyrolysis, is achieved by reacting anhydrous d-tartaric acid with acetic anhydride in the presence of concentrated sulfuric acid. orgsyn.org The reaction is vigorous initially and requires careful temperature control. orgsyn.org
The pyrolytic conversion can be summarized as follows:
| Precursor Compound | Reaction Condition | Intermediate Product | Final Product |
| Diacetyltartaric anhydride | Pyrolysis (230-250°C) | This compound | Carbon suboxide |
Isotopic Labeling in this compound Synthesis for Mechanistic Probes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms, and it has been instrumental in understanding the formation and subsequent pyrolysis of this compound. rsc.orgresearchgate.net Specifically, carbon-14 (B1195169) (¹⁴C) and oxygen-18 (¹⁸O) labeled this compound have been synthesized to probe the mechanistic details of its pyrolytic decomposition to carbon suboxide. rsc.orgrsc.org
The synthesis of ¹⁴C-labeled this compound has been achieved at various positions within the molecule to trace the fate of each carbon atom during pyrolysis. rsc.orgresearchgate.net For instance:
[4-¹⁴C]this compound was prepared from ethyl [1-¹⁴C]acetate and diethyl oxalate. rsc.org
[3-¹⁴C]this compound was synthesized using ethyl [2-¹⁴C]acetate. rsc.org
[1,2-¹⁴C]this compound was made using diethyl [1,2-¹⁴C]oxalate. rsc.org
These labeled compounds were then pyrolyzed, and the resulting carbon suboxide was converted to malonic acid. rsc.orgresearchgate.net Subsequent degradation of the malonic acid and the acetic acid by-product allowed for the determination of the position of the ¹⁴C label, revealing that C-1 of this compound is eliminated during the process. rsc.org
Furthermore, ¹⁸O-labeling studies have been conducted to understand the rearrangement of oxygen atoms during the pyrolysis. rsc.org Diacetyltartaric anhydride was prepared with ¹⁸O at the 2,3-ester ether positions. rsc.org Upon pyrolysis, a significant portion of the ¹⁸O label was found in the resulting carbon suboxide, providing evidence against a symmetrical intermediate and suggesting a mechanism involving a gas-phase heterolytic rupture of the C(4)-ether oxygen bond in this compound. rsc.org
The use of isotopic labeling in these studies is summarized in the table below:
| Labeled Compound | Isotope | Purpose of Labeling | Key Finding |
| [4-¹⁴C]this compound | ¹⁴C | To trace the carbon skeleton during pyrolysis. | C-1 of this compound is eliminated. rsc.org |
| [3-¹⁴C]this compound | ¹⁴C | To trace the carbon skeleton during pyrolysis. | Confirmed the non-symmetrical breakdown. rsc.org |
| [1,2-¹⁴C]this compound | ¹⁴C | To trace the carbon skeleton during pyrolysis. | Provided further evidence against a symmetrical intermediate. rsc.org |
| Diacetyltartaric anhydride (¹⁸O labeled) | ¹⁸O | To follow the oxygen atoms during pyrolysis to this compound and then to carbon suboxide. | Supported a mechanism involving heterolytic C-O bond cleavage. rsc.org |
Reactivity and Mechanistic Studies of Acetoxymaleic Anhydride
Cycloaddition Reactions and Their Mechanistic Elucidation
Acetoxymaleic anhydride (B1165640) (AMA) is a versatile reagent in organic synthesis, particularly in cycloaddition reactions where it serves as a ketene (B1206846) equivalent. researchgate.netchimia.chchimia.ch Ketenes themselves are generally unsuitable for [4+2] cycloadditions with 1,3-dienes, as they tend to undergo [2+2] cycloadditions, leading to four-membered rings. chimia.ch Acetoxymaleic anhydride provides a valuable workaround to this limitation, enabling the formation of six-membered ring systems. chimia.ch
Diels-Alder Reactions as a Ketene Equivalent
The Diels-Alder reaction is a cornerstone of organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. masterorganicchemistry.com this compound has proven to be an effective dienophile, reacting with 1,3-dienes in a [4+2] manner. chimia.ch This reactivity allows for the construction of complex cyclic frameworks that are prevalent in many natural products and other target molecules.
The primary utility of this compound in Diels-Alder reactions is its function as a ketene equivalent for the synthesis of cyclohexanones from 1,3-dienes. researchgate.netchimia.chchimia.ch The reaction sequence typically involves the initial [4+2] cycloaddition of the diene with this compound, followed by subsequent transformations of the resulting adduct to yield the desired cyclohexanone (B45756) derivative. researchgate.net This methodology has been successfully applied to a variety of 1,3-dienes, demonstrating its broad scope. researchgate.net For example, the reaction of this compound with cyclopentadiene (B3395910) produces the expected adduct in high yield (82%). chimia.ch
The synthetic utility of this transformation is significant as it provides a reliable method for the construction of the cyclohexanone ring system, a common structural motif in organic chemistry.
Table 1: Examples of Diels-Alder Reactions with this compound
| Diene | Product | Yield (%) | Reference |
| Cyclopentadiene | Adduct 3 | 82 | chimia.ch |
Note: This table is interactive and can be sorted by clicking on the column headers.
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. cerritos.edu The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. masterorganicchemistry.com In the case of cyclic dienes, the formation of bicyclic products introduces the possibility of endo and exo diastereomers. libretexts.orglibretexts.org The endo product, where the substituents on the dienophile are oriented towards the inside of the bicyclic system, is often the major product due to favorable secondary orbital interactions in the transition state. youtube.com This is known as the "endo rule." youtube.com
The synthetic utility of this compound as a ketene equivalent in Diels-Alder reactions is highlighted by its application in the synthesis of complex target molecules. pressbooks.pubnih.govlibretexts.org A notable example is its use in an alternative synthesis of methyl cis-dihydrojasmonate, a valuable fragrance component. researchgate.netchimia.chchimia.ch This synthesis demonstrates the strategic advantage of using this compound to construct the core carbocyclic framework of the target molecule efficiently. researchgate.net The synthesis of methyl dihydrojasmonate has been a subject of interest, with various methods developed for its preparation. nih.govucl.ac.ukgoogle.com The approach utilizing this compound offers a distinct pathway to this important compound. researchgate.netchimia.ch
Pyrolytic Transformations and Degradation Pathways
The thermal decomposition of this compound has been investigated to understand its degradation pathways, particularly in the context of forming other valuable chemical species.
Mechanistic Studies of Carbon Suboxide Formation from Pyrolysis
Pyrolysis of this compound has been studied as a method for generating carbon suboxide (C₃O₂). researchgate.net Isotopic labeling studies, specifically using ¹⁴C, have been instrumental in elucidating the mechanism of this transformation. researchgate.net These studies have shown that the formation of carbon suboxide from the pyrolysis of this compound does not involve a symmetrical intermediate. researchgate.net Instead, the C-1 carbon of the this compound is eliminated during the process. researchgate.net Despite the occurrence of side reactions and carbon deposition at the high temperatures required for pyrolysis (600–700°C), a well-defined labeling pattern is maintained in the resulting carbon suboxide. researchgate.net
The study of carbon suboxide formation is relevant in various chemical contexts, including its potential role in cometary ice analogs. psu.edu The pyrolysis of specific precursors like this compound provides a controlled method for its generation and subsequent study. researchgate.netcore.ac.uk
Elucidation via Isotopic Tracers (¹⁴C, ¹⁸O) and Mass Spectrometry
The pyrolytic formation of carbon suboxide from this compound has been a subject of detailed mechanistic investigation, notably through the use of isotopic labeling with Carbon-14 (B1195169) (¹⁴C) and Oxygen-18 (¹⁸O), coupled with mass spectrometry. rsc.org These studies have been crucial in determining the fate of individual atoms during the complex thermal decomposition process and in refuting proposed symmetrical intermediates, such as a cyclic heteryne. rsc.org
In a key study, this compound was synthesized with ¹⁴C labels at various positions, including 1,2-¹⁴C, 3-¹⁴C, and 4-¹⁴C. rsc.org The pyrolysis of these labeled compounds and subsequent analysis of the resulting carbon suboxide (after conversion to malonic acid) revealed a highly specific labeling pattern. rsc.org A significant finding from these experiments was that the C-1 carbon of this compound is eliminated during the pyrolysis, which contradicts any mechanism involving a symmetrical intermediate. rsc.org Despite the inherent complexities of the reaction, such as side reactions and carbon deposition, a distinct and interpretable labeling pattern was maintained. rsc.org
To further elucidate the mechanism, ¹⁸O labeling was employed. This compound is an elimination product of diacetyltartaric anhydride. By preparing diacetyltartaric anhydride with ¹⁸O at the 2,3-ester ether positions, the resulting this compound would inherit this label. rsc.org Upon pyrolysis, mass spectrometric analysis of the carbon suboxide product showed that a significant portion (78%) of one of the ¹⁸O labels was incorporated into the carbon suboxide molecule. rsc.org This provided strong evidence for the specific pathway of oxygen transfer during the reaction.
The data from these isotopic tracer studies are summarized in the table below:
| Isotopic Label Position in this compound | Key Finding from Pyrolysis | Reference |
| 1-¹⁴C | C-1 is eliminated during the reaction. | rsc.org |
| 2-¹⁴C | Labeled carbon is retained in the carbon suboxide product. | rsc.org |
| 3-¹⁴C | Labeled carbon is retained in the carbon suboxide product. | rsc.org |
| 4-¹⁴C | Labeled carbon is retained in the carbon suboxide product. | rsc.org |
| Ester Ether ¹⁸O | 78% of one ¹⁸O label is found in the carbon suboxide. | rsc.org |
Investigation of Intermediates and Reaction Progression in Gas-Phase Pyrolysis
The pyrolysis is conducted at high temperatures, typically in the range of 600–700°C. rsc.org The reaction is complex, with the formation of side products and some carbon deposition. rsc.org However, the primary transformation of interest is the elimination of acetic acid and the formation of carbon suboxide. rsc.orgelectronicsandbooks.com
The mass spectral data of this compound itself, in conjunction with the pyrolysis product analysis, supports the proposed mechanistic pathways. rsc.org The fragmentation patterns observed in the mass spectrometer can provide clues about the weakest bonds in the molecule and the likely initial steps of thermal decomposition. The evidence points away from a symmetrical intermediate, suggesting a more direct, albeit complex, pathway to the final products. rsc.org
Other Significant Chemical Transformations
Beyond its role in pyrolytic studies, this compound is a versatile reagent in other significant chemical transformations, most notably in cycloaddition reactions.
Diels-Alder Reaction:
This compound has been effectively utilized as a ketene equivalent in the Diels-Alder reaction. researchgate.netchimia.ch This reaction allows for the conversion of 1,3-dienes into cyclohexanones, which are valuable intermediates in organic synthesis. researchgate.netchimia.ch The process involves the [4+2] cycloaddition of the diene to the double bond of the this compound, followed by subsequent transformations of the resulting adduct. This methodology has been applied to the synthesis of important natural products, such as methyl cis-dihydrojasmonate, a key component of jasmine fragrance. researchgate.net
The general scheme for the Diels-Alder reaction involving this compound is presented below:
| Reactants | Conditions | Product Type | Reference |
| 1,3-Diene + this compound | Benzene (B151609) or Toluene, 25°C | Cyclohexanone precursor | researchgate.net |
Hydrolysis, Alcoholysis, and Reactions with Amines:
As a cyclic acid anhydride, this compound is expected to undergo nucleophilic acyl substitution reactions typical for this class of compounds.
Hydrolysis: In the presence of water, this compound will likely hydrolyze to form the corresponding dicarboxylic acid. atamanchemicals.comlibretexts.org This reaction involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the anhydride ring. libretexts.org
Alcoholysis: Reaction with alcohols is expected to yield a monoester of the dicarboxylic acid. chemguide.co.uklibretexts.org This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid formed as a byproduct. libretexts.org
Reaction with Amines: this compound should react with primary and secondary amines to form amides. libretexts.orgchemguide.co.uk The initial reaction would likely result in the formation of an amic acid, which could potentially be cyclized to an imide upon heating. reactory.app
These reactions highlight the reactivity of the anhydride functional group and its susceptibility to attack by various nucleophiles.
Advanced Research Applications of Acetoxymaleic Anhydride in Chemical Science
Versatility as a Synthetic Reagent in Organic Synthesis
Acetoxymaleic anhydride (B1165640) has emerged as a versatile and valuable reagent in the field of organic synthesis. Its unique structural features, combining the reactivity of an anhydride with a strategically placed acetoxy group, allow it to participate in a variety of chemical transformations, making it a powerful tool for the construction of complex molecular frameworks. This section will explore the multifaceted applications of acetoxymaleic anhydride, with a particular focus on its role in building intricate molecular architectures and its utility in the strategic planning of organic syntheses through retrosynthetic analysis.
Contribution to Complex Molecular Architecture
A notable example of this strategy is the synthesis of methyl cis-dihydrojasmonate, a compound of significant interest in the fragrance industry. chimia.chresearchgate.net In this synthesis, this compound undergoes a Diels-Alder reaction with a suitable 1,3-diene. The resulting cycloadduct is then subjected to a series of transformations, including hydrogenation and decarboxylation, to ultimately yield the target cyclohexanone (B45756) derivative. chimia.chresearchgate.net This approach highlights the efficiency of using this compound to construct the core carbocyclic ring of the jasmonate structure.
The reaction conditions for the Diels-Alder reaction using this compound are typically mild, often proceeding at room temperature in a suitable solvent such as benzene (B151609) or toluene. researchgate.net The subsequent transformations to unmask the ketone functionality are also generally high-yielding, making this a practical and efficient method for the synthesis of complex cyclohexanone-containing molecules.
| Step | Reaction | Reagents and Conditions | Function of this compound Moiety |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 1,3-diene, this compound, Benzene, 25°C | Acts as a dienophile to form the cyclohexene (B86901) ring. |
| 2 | Hydrogenation | H₂, Pd-C | The double bond of the cycloadduct is reduced. |
| 3 | Decarboxylation/Hydrolysis | 96% H₂SO₄, 5°C to 25°C | The anhydride and acetoxy groups are removed to reveal the ketone functionality. |
Exploration in Retrosynthetic Analysis and Building Block Strategies
The utility of this compound as a ketene (B1206846) equivalent extends logically into the realm of retrosynthetic analysis. When devising a synthetic plan for a target molecule containing a cyclohexanone ring, chemists can strategically "disconnect" the six-membered ring via a conceptual reverse Diels-Alder reaction. This disconnection would yield a 1,3-diene and a ketene. Since ketenes are often problematic reagents, the synthetic chemist can identify this compound as the practical and stable "synthetic equivalent" or "synthon" for the ketene fragment.
This building block strategy simplifies the synthetic design process by allowing for the reliable and predictable construction of the cyclohexanone core. This compound, therefore, serves as a valuable addition to the synthetic chemist's toolbox, providing a robust method for the synthesis of a key functional group embedded within a cyclic system. The predictability of the Diels-Alder reaction in terms of stereochemistry further enhances the value of this building block approach, allowing for the targeted synthesis of specific stereoisomers.
Utilization in Mechanistic Probe Studies
While this compound is primarily valued for its synthetic applications, its reactivity in cycloaddition reactions also offers potential for its use in mechanistic studies. The Diels-Alder reaction is a concerted, pericyclic reaction, and the nature of the diene and dienophile can significantly influence the reaction's kinetics and stereochemical outcome. wikipedia.org
The presence of both an acetoxy and an anhydride group on the double bond of this compound makes it an electronically unsymmetrical dienophile. This asymmetry can be exploited to probe the electronic and steric effects that govern the regioselectivity of the Diels-Alder reaction. By reacting this compound with unsymmetrical dienes, researchers could potentially gain insights into the subtle electronic preferences that dictate the orientation of the cycloaddition.
Furthermore, the well-defined stereochemistry of the Diels-Alder reaction allows for the use of chiral versions of this compound or chiral catalysts to probe the transition state geometry of the reaction. While specific studies detailing the use of this compound as a mechanistic probe are not extensively documented, its structural features make it a promising candidate for such investigations. The predictable nature of its cycloaddition reactions provides a baseline against which the effects of various catalysts or reaction conditions on the mechanism could be measured.
| Compound Name |
|---|
| This compound |
| Methyl cis-dihydrojasmonate |
| Benzene |
| Toluene |
Computational and Spectroscopic Approaches in Acetoxymaleic Anhydride Research
Spectroscopic Characterization in Reaction Pathway Analysis
Spectroscopic methods are crucial in elucidating the reaction pathways of acetoxymaleic anhydride (B1165640). Infrared (IR) spectroscopy, in particular, has been utilized to characterize this compound and its transformation products.
In studies of its role as a ketene (B1206846) equivalent in the Diels-Alder reaction, IR spectroscopy is essential for monitoring the progress of the cycloaddition and subsequent transformations. For example, the distinct carbonyl stretching frequencies of the anhydride and the acetoxy group in acetoxymaleic anhydride provide clear markers for its presence. Upon reaction, the disappearance of these characteristic bands and the appearance of new signals corresponding to the adducts confirm the reaction's progress.
Furthermore, in the pyrolytic conversion of diacetyltartaric anhydride to carbon suboxide, this compound is a key intermediate. Isotopic labeling studies, often analyzed using mass spectrometry and IR spectroscopy, have been employed to trace the fate of specific atoms during this pyrolysis, revealing that a symmetrical intermediate is not involved and that the C-1 of this compound is eliminated. researchgate.net
While detailed analyses using other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for in-depth reaction monitoring of this compound are mentioned in broader chemical contexts, specific published data focusing solely on its reaction pathway analysis is limited in the available literature. acs.org
Below is a table summarizing the types of spectroscopic data found in the literature for this compound and its reaction products.
| Spectroscopic Technique | Application in this compound Research | Key Findings |
| Infrared (IR) Spectroscopy | Characterization of this compound and its Diels-Alder adducts. | Identification of characteristic carbonyl stretching frequencies. |
| Mass Spectrometry (MS) | Analysis of isotopically labeled compounds in pyrolysis studies. | Elucidation of the non-symmetrical mechanism of carbon suboxide formation. |
| ¹³C NMR Spectroscopy | Mentioned in the context of reactions involving this compound precursors. | Specific data for this compound reaction pathways is not detailed in the available literature. acs.org |
Theoretical Modeling of Reactivity and Structure
Quantum Mechanical Studies of Reaction Mechanisms
While this compound is a known dienophile in Diels-Alder reactions, detailed quantum mechanical studies focusing specifically on its reaction mechanisms are not extensively reported in the available scientific literature. scribd.comscispace.com In principle, such studies would involve the use of computational methods to model the transition states and intermediates of its reactions, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.
For a typical Diels-Alder reaction involving this compound, quantum mechanical calculations would be used to:
Determine the reaction pathway: By mapping the potential energy surface, the lowest energy path from reactants to products can be identified.
Characterize transition states: The geometry and energy of the transition state structure would provide insights into the activation barrier of the reaction.
Analyze stereoselectivity and regioselectivity: Computational models can predict the preferred stereochemical and regiochemical outcomes of the cycloaddition.
Isotopic labeling studies on the pyrolysis of this compound to form carbon suboxide have provided experimental evidence for the reaction mechanism, indicating a non-symmetrical pathway. researchgate.net Quantum mechanical modeling could further illuminate this process by calculating the energetics of different possible fragmentation pathways.
Computational Insights into Electronic Structure and Reactivity Descriptors
Detailed computational studies providing specific electronic structure and reactivity descriptor data for this compound are not readily found in the surveyed literature. However, the principles of frontier molecular orbital (FMO) theory are fundamental to understanding its reactivity, particularly in its role as a dienophile in Diels-Alder reactions. scribd.com
According to FMO theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound) governs the reaction. The energy gap between these orbitals is a key indicator of reactivity. A smaller HOMO-LUMO gap generally corresponds to a more facile reaction.
Reactivity descriptors that could be calculated through computational methods like Density Functional Theory (DFT) include:
HOMO and LUMO energies: These values would quantify the electron-donating and electron-accepting abilities of the molecule.
Global hardness and softness: These descriptors provide a measure of the molecule's resistance to change in its electron distribution.
Fukui functions: These would indicate the most electrophilic and nucleophilic sites within the this compound molecule, predicting how it would interact with other reactants.
The table below outlines the types of computational data that would be generated in a theoretical study of this compound, although specific values are not currently available in the public literature.
| Computational Method | Calculated Property | Significance for this compound |
| Density Functional Theory (DFT) | HOMO/LUMO Energies | Predicts reactivity in Diels-Alder reactions. |
| Global Hardness/Softness | Indicates overall stability and reactivity. | |
| Fukui Functions | Identifies reactive sites for nucleophilic/electrophilic attack. | |
| Ab initio methods | Transition State Geometries and Energies | Elucidates reaction mechanisms and activation barriers. |
Future Research Trajectories for Acetoxymaleic Anhydride Chemistry
Innovations in Synthetic Methodology
The development of acetoxymaleic anhydride (B1165640) has historically been linked to the pyrolysis of other compounds. A primary established method involves its formation as an elimination product during the pyrolysis of diacetyltartaric anhydride at high temperatures (600–700°C). rsc.orgrsc.org Another documented synthesis involves the degradation of tricarboxycellulose by heating it in acetic anhydride and acetic acid. osti.gov
Future research in synthetic methodology will likely focus on developing more efficient, milder, and sustainable routes to access this reagent. Innovations are needed to move beyond harsh pyrolytic conditions, which often result in low yields and side reactions. rsc.orgrsc.org Research could be directed toward:
Catalytic Routes: Exploring transition-metal or organo-catalysis to facilitate the conversion of readily available precursors under less extreme temperatures and pressures.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters for pyrolytic or catalytic syntheses, potentially improving yield and purity while enhancing safety.
A comparison of the established synthesis methods is provided in the table below.
| Parameter | Pyrolysis of Diacetyltartaric Anhydride | Degradation of Tricarboxycellulose |
| Precursor | Diacetyltartaric anhydride rsc.orgrsc.org | Tricarboxycellulose osti.gov |
| Reagents/Conditions | High temperature (600-700°C) rsc.orgrsc.org | Acetic anhydride, Acetic acid, Heat osti.gov |
| Product Type | Elimination product rsc.orgrsc.org | Degradation product osti.gov |
| Key Observation | A primary reaction in the decomposition of the starting material. rsc.org | A specific outcome of degrading a particular oxycellulose. osti.gov |
Deepening Mechanistic Understanding
A significant body of research has been dedicated to understanding the reaction mechanisms involving acetoxymaleic anhydride, particularly its formation and subsequent decomposition. Isotopic labeling studies using ¹⁴C and ¹⁸O have been instrumental in elucidating the pyrolytic pathway from diacetyltartaric anhydride to carbon suboxide, for which this compound is a key intermediate. rsc.orgrsc.org
These studies have revealed several critical mechanistic details:
The pyrolysis does not proceed through a symmetrical intermediate, as was once proposed. rsc.orgrsc.org
Labeling experiments traced the specific carbon atoms, confirming that C-1 of this compound is eliminated during its conversion to carbon suboxide. rsc.orgresearchgate.net
Mass spectral data and ¹⁸O labeling suggest that the reaction may be initiated by a gas-phase heterolytic rupture of the C(4)-ether oxygen bond in this compound. rsc.orgrsc.org
Beyond its formation and decomposition, this compound's reactivity in cycloaddition reactions is a key area for further mechanistic study. It has been shown to function as a versatile ketene (B1206846) equivalent in the Diels-Alder reaction. researchgate.net Future research could focus on computational and kinetic studies to better understand the transition states and intermediates in these reactions. nih.govmdpi.com This could lead to better control over stereoselectivity and regioselectivity in the synthesis of complex cyclic systems. youtube.comyoutube.com
| Mechanistic Study | Methodology | Key Finding |
| Pyrolysis of Labeled Precursors | ¹⁴C and ¹⁸O isotopic labeling, followed by pyrolysis and product analysis. rsc.orgrsc.org | The reaction does not involve a symmetrical intermediate; a heterolytic bond rupture is proposed as a potential initiating step. rsc.orgrsc.org |
| Diels-Alder Reaction | Reaction with 1,3-dienes to form cyclohexanones. researchgate.net | This compound acts as a ketene equivalent, enabling a [4+2] cycloaddition. researchgate.net |
Potential for Novel Chemical Applications
The established utility of this compound as a building block in organic synthesis provides a strong foundation for exploring new applications. researchgate.netminakem.com Its most prominent current use is as a dienophile in Diels-Alder reactions for the synthesis of cyclohexanones. researchgate.net This transformation has been successfully applied in the fragrance industry for an alternative synthesis of methyl cis-dihydrojasmonate. researchgate.net
The future potential for this compound lies in leveraging its dual functionality—the reactive anhydride ring and the acetoxy group—for more complex molecular construction. Key areas for future research include:
Polymer Chemistry: Like maleic anhydride, which is used extensively in the production of unsaturated polyester (B1180765) resins and as a grafting monomer, this compound could serve as a functional monomer. wikipedia.orgnih.govarxiv.org It could be used to synthesize specialty polymers, such as functionalized polyesters or poly(anhydride-esters), with tailored properties like degradability or specific thermal characteristics. nih.govsemanticscholar.org Its incorporation into copolymers could introduce reactive sites for post-polymerization modification. rsc.org
Synthesis of Heterocycles: The anhydride ring is susceptible to reactions with a variety of nucleophiles, including amines and alcohols. libretexts.org This reactivity could be exploited for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.
Multicomponent Reactions: The Castagnoli–Cushman reaction, which involves cyclic anhydrides and imines, is a powerful tool for generating lactams. mdpi.com Investigating the behavior of this compound in this and other multicomponent reactions could provide rapid access to complex molecular architectures from simple starting materials.
| Application Area | Established Use | Potential Future Trajectory |
| Small Molecule Synthesis | Ketene equivalent in Diels-Alder reactions for cyclohexanone (B45756) synthesis (e.g., fragrances). researchgate.net | Development of novel routes to heterocycles and use in various multicomponent reactions. mdpi.comlibretexts.org |
| Polymer Science | Not widely established. | Use as a functional monomer for specialty polyesters and poly(anhydride-esters); grafting agent for polymer modification. nih.govarxiv.orgsemanticscholar.org |
| Materials Science | Not widely established. | Precursor for degradable biomaterials or functional coatings, leveraging the ester and anhydride groups. nih.gov |
Q & A
Q. What is the role of acetoxymaleic anhydride (AMA) in Diels-Alder reactions, and how does it address limitations of traditional ketenes?
AMA serves as a ketene equivalent, enabling [4+2] cycloadditions with 1,3-dienes to form six-membered rings, unlike ketenes, which undergo [2+2] reactions. The methodology involves reacting AMA with dienes (e.g., cyclopentadiene) under mild conditions, followed by acid hydrolysis to yield cyclohexanones. This avoids the formation of four-membered rings typical of ketenes. Post-reaction, the acetoxy group facilitates hydrolytic decarbonylation, producing ketones .
Q. Which spectroscopic and analytical techniques are critical for characterizing AMA and its reaction products?
Q. How is AMA synthesized, and what are the key purity considerations?
AMA is typically synthesized via acetylation of maleic anhydride derivatives. Purity is ensured through distillation under reduced pressure and validated via GC-MS or HPLC. Impurities like unreacted acetic anhydride are monitored, as they can interfere with downstream reactions .
Advanced Research Questions
Q. How can factorial design optimize AMA-mediated polymer functionalization?
A factorial design evaluates variables like AMA concentration, reaction temperature, and initiator levels (e.g., dicumyl peroxide). For polypropylene functionalization, responses such as grafting efficiency and molecular weight changes (via GPC) are analyzed. Interactions between variables (e.g., AMA × temperature) reveal non-linear effects, enabling tailored synthesis protocols .
Q. Why do AMA-based Diels-Alder reactions sometimes contradict the endo selectivity rule, and how can this be resolved?
While AMA reactions initially favor endo transition states (kinetic control), thermodynamic stability of exo adducts dominates due to retro-Diels-Alder pathways. Computational methods (e.g., CCSD(T)) calculate energy barriers and reaction-free energies, reconciling experimental observations. For example, AMA adducts with cyclopentadiene show higher exo stability under acidic hydrolysis conditions .
Q. What methodological challenges arise in scaling AMA-based syntheses, and how are they addressed?
Challenges include AMA’s moisture sensitivity and side reactions during hydrolysis. Solutions involve:
Q. How do solvent-free systems impact AMA reactivity in green chemistry applications?
Solvent-free acetylation (e.g., lipase-catalyzed reactions) reduces waste and enhances atom economy. For AMA, this approach requires precise temperature control (e.g., 80°C) and enzyme compatibility (e.g., Lipozyme TL IM). Reaction efficiency is assessed via conversion rates (GC) and product yield .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
